molecular formula C28H30O7 B492538 4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1'-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE

4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1'-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE

Cat. No.: B492538
M. Wt: 478.5g/mol
InChI Key: FFWRICQTHUAKHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1’-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE is a complex organic compound with a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate molecular architecture makes it a subject of interest for synthetic chemists and researchers exploring novel chemical entities.

Preparation Methods

The synthesis of 4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1’-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE involves multiple steps, typically starting with the preparation of the core spirocyclic structure. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the spiro center. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the acetoxy and phenylene groups, leading to derivatives with different functional properties.

Scientific Research Applications

4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1’-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. In the industry, this compound can be used in the development of new materials with unique mechanical and optical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The acetoxy groups play a crucial role in its activity, often undergoing hydrolysis to release active metabolites. These metabolites can then interact with cellular pathways, modulating various biological processes.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[6-(ACETYLOXY)-1,2,3,9A-TETRAHYDRO-3AH-SPIRO[CYCLOPENTA[B]CHROMENE-9,1’-CYCLOPENTAN]-3A-YL]-1,3-PHENYLENE DIACETATE stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include other spirocyclic acetates and phenylene derivatives, but they often lack the specific combination of functional groups found in this compound, making it a valuable entity for further research and development.

Properties

Molecular Formula

C28H30O7

Molecular Weight

478.5g/mol

IUPAC Name

[3a-(2,4-diacetyloxyphenyl)spiro[1,2,3,9a-tetrahydrocyclopenta[b]chromene-9,1'-cyclopentane]-6-yl] acetate

InChI

InChI=1S/C28H30O7/c1-17(29)32-20-9-11-23(24(15-20)34-19(3)31)28-14-6-7-26(28)27(12-4-5-13-27)22-10-8-21(33-18(2)30)16-25(22)35-28/h8-11,15-16,26H,4-7,12-14H2,1-3H3

InChI Key

FFWRICQTHUAKHI-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC2=C(C=C1)C3(CCCC3)C4CCCC4(O2)C5=C(C=C(C=C5)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3(CCCC3)C4CCCC4(O2)C5=C(C=C(C=C5)OC(=O)C)OC(=O)C

Origin of Product

United States

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